2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide is a complex organic compound featuring a chlorophenoxy group, a furan-thiophene moiety, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Synthesis of the Furan-Thiophene Moiety: The furan and thiophene rings are synthesized separately and then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Hydroxyethylation: The furan-thiophene intermediate is then reacted with an epoxide to introduce the hydroxyethyl group.
Amidation: Finally, the hydroxyethyl intermediate is reacted with 2-methylpropanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amines from nitro reductions.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for therapeutic development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxyethyl group could form hydrogen bonds, while the aromatic rings could participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide: Unique due to its combination of chlorophenoxy, furan, and thiophene moieties.
2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbutanamide: Similar structure but with a different alkyl chain length.
2-(4-bromophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide: Bromine instead of chlorine, which might affect its reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-20(2,26-14-7-5-13(21)6-8-14)19(24)22-12-15(23)17-9-10-18(27-17)16-4-3-11-25-16/h3-11,15,23H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKLRRPDMQDCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(S1)C2=CC=CO2)O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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